![molecular formula C18H20N6O3 B2533046 3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one CAS No. 2097927-61-0](/img/structure/B2533046.png)
3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" is a synthesized chemical entity with potential applications in various scientific fields including chemistry, biology, medicine, and industry. Its unique structure comprises a quinazolinone core, which is often associated with bioactive properties, and a 1,2,3-triazole ring, a motif known for its presence in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps:
Formation of 4-(methoxymethyl)-1H-1,2,3-triazole: : This can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using methoxymethyl azide and an appropriate alkyne under mild conditions.
Coupling with Pyrrolidine: : The 4-(methoxymethyl)-1H-1,2,3-triazole is then coupled with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidinyl-triazole intermediate.
Attachment to Quinazolinone Core: : The intermediate is then reacted with a quinazolinone derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production would likely involve the optimization of these synthetic steps to ensure scalability, yield, and cost-effectiveness. This might include the use of flow chemistry techniques for continuous production, and the development of efficient purification processes to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: The compound "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" can undergo a variety of chemical reactions:
Oxidation: : The methoxymethyl group can be oxidized to form different functional groups.
Reduction: : The quinazolinone core can be reduced under specific conditions.
Substitution: : The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Oxidation: : Reagents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or the use of hydride donors like lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles or electrophiles depending on the desired substitution reaction.
Oxidation: : Formation of aldehydes or acids.
Reduction: : Formation of reduced quinazolinone derivatives.
Substitution: : Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications to tailor it for specific applications.
Biology: In biology, the compound might be utilized as a probe to study enzyme interactions or cell signaling pathways due to the presence of the bioactive quinazolinone and triazole motifs.
Medicine: Medically, the compound holds potential for drug development. Quinazolinone derivatives are known for their anti-inflammatory, antiviral, and anticancer properties, while triazoles are common in antifungal and antibacterial agents.
Industry: Industrially, the compound can be explored for the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The exact mechanism of action would depend on the specific application of the compound. Generally, compounds with a quinazolinone core can act by inhibiting enzymes or interfering with DNA synthesis. The triazole ring might interact with biomolecules through hydrogen bonding or π-π interactions, enhancing the compound's affinity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds:
3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)quinazolinone: : Similar structure, differing in the quinazolinone ring.
4-(methoxymethyl)-1H-1,2,3-triazole derivatives: : Compounds with the same triazole ring but different substituents.
Uniqueness: What makes "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" unique is its combined structural motifs. The presence of both quinazolinone and triazole in one molecule may provide synergistic bioactivity, making it potentially more effective than compounds containing only one of these groups.
There you have it, a comprehensive look at the multifaceted compound "this compound". Fascinating stuff!
Properties
IUPAC Name |
3-[2-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-27-11-13-8-24(21-20-13)14-6-7-22(9-14)17(25)10-23-12-19-16-5-3-2-4-15(16)18(23)26/h2-5,8,12,14H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFMMCJSDCDORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)
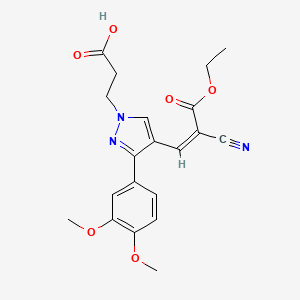
![1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(pyridin-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2532966.png)
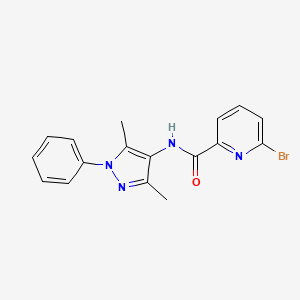
![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)
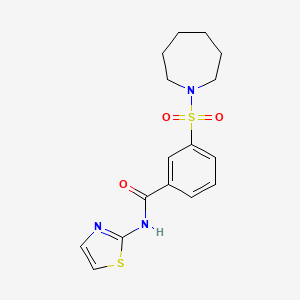
![N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2532974.png)

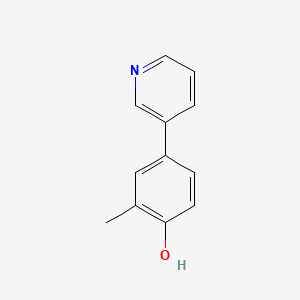
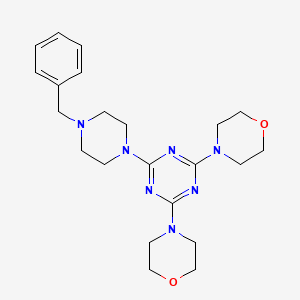
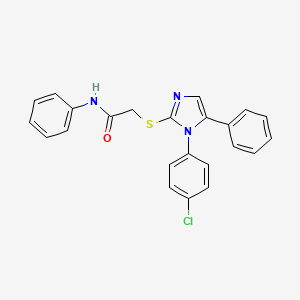
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)
![3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE](/img/structure/B2532982.png)
![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)
